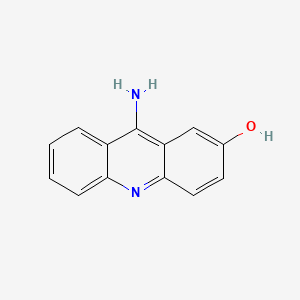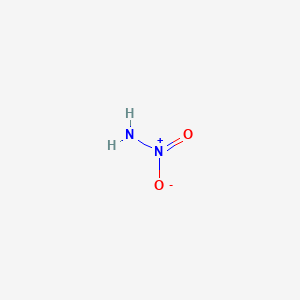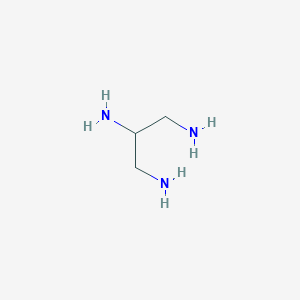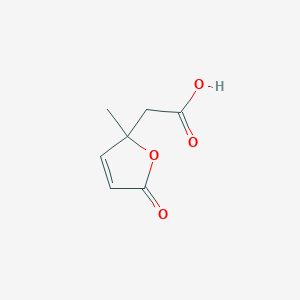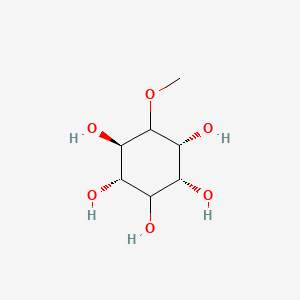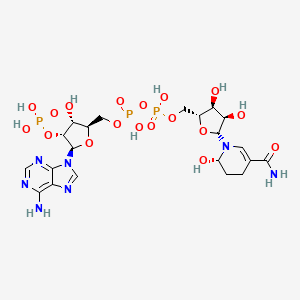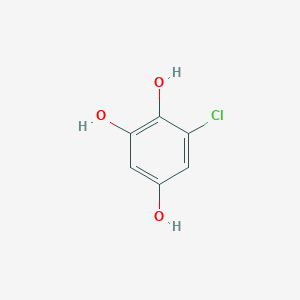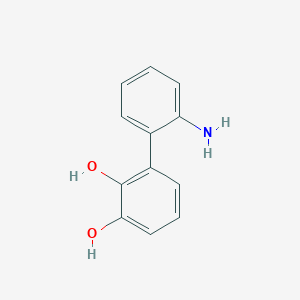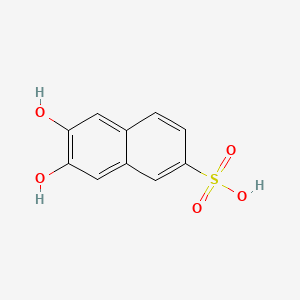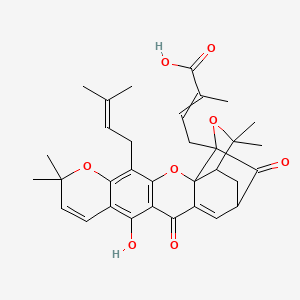
Ácido morellico
Descripción general
Descripción
4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid is a natural product found in Garcinia, Garcinia lateriflora, and other organisms with data available.
Aplicaciones Científicas De Investigación
Farmacocinética y desarrollo de fármacos
El ácido morellico ha sido estudiado por sus propiedades farmacocinéticas, particularmente en el desarrollo de ensayos para su determinación en muestras biológicas. Se ha desarrollado un método validado de cromatografía líquida de alto rendimiento-espectrometría de masas en tándem (HPLC-MS-MS) para cuantificar el ácido morellico en plasma de rata, que es crucial para estudios farmacocinéticos preclínicos y clínicos . Este método es fundamental para comprender la absorción, distribución, metabolismo y excreción (ADME) del ácido morellico, allanando el camino para su posible uso como agente terapéutico.
Actividad anticancerígena
El ácido morellico exhibe una actividad antineoplásica significativa. Se ha aislado de varias especies de Garcinia y ha mostrado citotoxicidad contra un panel de líneas celulares de cáncer de mamíferos . Su eficacia anticancerígena se ha mejorado mediante el uso de portadores lipídicos nanoestructurados, que mejoran su solubilidad y biodisponibilidad, lo que lleva a mejores perfiles farmacocinéticos y mayor inhibición tumoral in vivo .
Aplicaciones antibacterianas
Las propiedades antibacterianas del ácido morellico son notables. Ha demostrado una actividad significativa contra diversas cepas bacterianas, incluido el Staphylococcus aureus resistente a la meticilina (MRSA) . Esto hace que el ácido morellico sea un candidato potencial para desarrollar nuevos agentes antibacterianos, especialmente ante el aumento de la resistencia a los antibióticos.
Actividad anti-VIH
El ácido morellico también se ha identificado como un agente anti-VIH, inhibiendo la replicación del VIH-1, el tipo más infeccioso y virulento del virus del VIH . Su papel en la lucha contra el VIH es particularmente importante dados los esfuerzos globales en curso para controlar y tratar este virus mortal.
Aplicaciones en la industria alimentaria
En la industria alimentaria, el ácido morellico se puede utilizar como agente antimicrobiano. Los ácidos orgánicos, incluido el ácido morellico, se consideran por su eficacia para preservar los alimentos y prevenir el crecimiento microbiano . Esta aplicación es fundamental para garantizar la seguridad alimentaria y extender la vida útil de los productos alimenticios.
Efectos neurotróficos
Las investigaciones han indicado que el ácido morellico y los compuestos relacionados poseen actividades neurotróficas, que podrían ser beneficiosas en el tratamiento de enfermedades neurodegenerativas . Estos efectos contribuyen a la comprensión del potencial del ácido morellico en la neurofarmacología y su papel en el apoyo al crecimiento y supervivencia neuronal.
Mecanismo De Acción
Morellic acid, also known as 4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid, is a dioxo monocarboxylic acid derived from morellin . This compound has been isolated from Garcinia morella and Garcinia hanburyi .
Target of Action
Morellic acid exhibits antineoplastic, antibacterial, and anti-HIV activity . It is suggested that it may interact with multiple targets due to its broad spectrum of biological activities.
Mode of Action
Given its antineoplastic, antibacterial, and anti-HIV activities, it is likely that morellic acid interacts with key proteins or enzymes in these pathways, leading to the inhibition of cell proliferation, bacterial growth, or HIV replication .
Biochemical Pathways
Given its broad spectrum of biological activities, it is likely that morellic acid affects multiple pathways related to cell proliferation, bacterial growth, and hiv replication .
Pharmacokinetics
The pharmacokinetics of morellic acid have been studied in rat plasma . A selective and rapid high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS-MS) was developed for the quantification of morellic acid in rat plasma . The method was validated across the dynamic concentration range of 20–7,500 ng/mL for morellic acid, with a fast run time of 6.0 min . Morellic acid was stable during the battery of stability studies .
Result of Action
The molecular and cellular effects of morellic acid’s action are likely to be diverse, given its broad spectrum of biological activities. In the context of its antineoplastic activity, morellic acid may inhibit the proliferation of cancer cells . As an antibacterial agent, it may kill or slow the growth of bacteria . In terms of its anti-HIV activity, morellic acid may inhibit the replication of HIV-1 .
Propiedades
IUPAC Name |
4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVMVPHACFXMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


